molecular formula C16H20ClN3O3S B2941217 3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1327518-09-1

3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2941217
CAS No.: 1327518-09-1
M. Wt: 369.86
InChI Key: KLSWQFOVBNSMTF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy groups and a thiazolo[5,4-c]pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: The thiazolo[5,4-c]pyridine core can be reduced to form simpler derivatives.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced thiazolo[5,4-c]pyridine derivatives.

  • Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in the study of biological systems, particularly in understanding enzyme interactions.

  • Medicine: It has potential therapeutic applications, possibly in the treatment of certain diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.

  • 4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with structural similarities.

Uniqueness: 3,4-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S.ClH/c1-19-7-6-11-14(9-19)23-16(17-11)18-15(20)10-4-5-12(21-2)13(8-10)22-3;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSWQFOVBNSMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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